1-[(4-Aminophenyl)acetyl]piperidin-4-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-3-1-10(2-4-11)9-13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAPBFZFSPYWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 1-[(4-Aminophenyl)acetyl]piperidin-4-OL and its Analogs
Introduction: The 1-[(4-Aminophenyl)acetyl]piperidin-4-OL Scaffold in Modern Drug Discovery
The landscape of high-throughput screening (HTS) is continually evolving, driven by the need to identify novel chemical matter for challenging biological targets. The this compound scaffold has emerged as a promising starting point for the discovery of new therapeutics. This heterocyclic motif is comprised of a piperidin-4-ol core, a common feature in many bioactive compounds that can improve physicochemical properties, linked via an acetyl bridge to a 4-aminophenyl group, which provides a key vector for chemical modification and interaction with biological targets.[1]
Recent research has highlighted the potential of this scaffold, with the discovery of a potent and selective partial agonist of the Farnesoid X receptor (FXR), a critical regulator in metabolic diseases.[2] This finding underscores the relevance of the this compound core in generating modulators for significant disease targets.
These application notes provide a comprehensive guide for researchers and drug discovery professionals on the effective use of this compound and its derivative libraries in HTS campaigns. The protocols herein are designed to be robust and self-validating, integrating established HTS principles with specific strategies tailored to this chemical class.[3][4] The overarching goal is to provide a framework for identifying and validating novel hits, progressing from large-scale primary screens to detailed mechanistic studies.
Compound Profile: this compound
Before embarking on a screening campaign, a thorough understanding of the lead scaffold is essential.
Structural Features and Physicochemical Properties:
The molecule consists of three key fragments:
-
Piperidin-4-ol: A saturated heterocycle that often imparts favorable properties such as improved solubility and metabolic stability. The hydroxyl group can act as a hydrogen bond donor or acceptor.[5][6]
-
4-Aminophenyl Group: An aromatic amine that can serve as a key pharmacophoric element, engaging in hydrogen bonding, pi-stacking, or cation-pi interactions. The primary amine is a versatile handle for chemical diversification.
-
Acetyl Linker: An amide linkage that connects the two core fragments, providing structural rigidity and potential hydrogen bonding capabilities.
A summary of the predicted physicochemical properties for the parent scaffold is presented below. These values are crucial for designing assays, as they influence solubility, cell permeability, and potential for non-specific interactions.
| Property | Predicted Value | Significance in HTS |
| Molecular Weight | 234.3 g/mol | Adheres to Lipinski's Rule of Five; good starting point for library synthesis. |
| logP | 1.2 - 1.8 | Indicates good aqueous solubility, reducing the risk of aggregation-based false positives.[7] |
| Hydrogen Bond Donors | 2 | Provides potential for specific target interactions. |
| Hydrogen Bond Acceptors | 3 | Provides potential for specific target interactions. |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | Suggests good potential for cell permeability in cell-based assays. |
Strategic Framework for an HTS Campaign
A successful HTS campaign is a multi-step process designed to systematically identify and validate true hits while eliminating artifacts.[8][9] The workflow proposed here is tailored for discovering modulators of a nuclear receptor, such as FXR, leveraging the known activity of the scaffold.[2]
Caption: Simplified FXR Agonist Signaling Pathway.
Conclusion
The this compound scaffold represents a valuable starting point for identifying novel modulators of clinically relevant targets like FXR. By employing a systematic and rigorous HTS cascade, from a well-designed primary assay to orthogonal confirmation and detailed characterization, researchers can effectively navigate the complexities of hit identification. The protocols and strategies outlined in these notes provide a validated framework to unlock the therapeutic potential of this promising chemical class, ultimately accelerating the journey from a screening hit to a viable drug candidate.
References
-
Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link] [3][10]2. Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Conference proceedings: ... Annual International Conference of the IEEE Engineering in Medicine and Biology Society. IEEE Engineering in Medicine and Biology Society. Annual Conference, 2005, 416-419. [Link] [11]3. Gala, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link] [8]4. Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195.
-
Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Molecules, 28(6), 2673. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 5. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. info2.uqam.ca [info2.uqam.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-[(4-Aminophenyl)acetyl]piperidin-4-OL
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-[(4-Aminophenyl)acetyl]piperidin-4-OL. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols. Our goal is to help you navigate the common challenges in this synthesis, improve your reaction yields, and ensure the purity of your final product.
The synthesis of this molecule typically proceeds via a two-step route: an initial amide bond formation followed by the reduction of a nitro group. This guide is structured to address potential issues in each of these critical stages.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Part 1: The Amide Coupling Reaction
The first critical step is the coupling of piperidin-4-ol with a suitable phenylacetic acid derivative. To avoid side reactions associated with the free aniline, the reaction is almost universally performed using 4-nitrophenylacetic acid. The resulting intermediate, 1-[(4-nitrophenyl)acetyl]piperidin-4-ol, is then carried forward to the reduction step.
Low conversion is a frequent challenge in amide bond formation. The root cause often lies in the activation of the carboxylic acid or the reaction conditions.[1]
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with the piperidin-4-ol.
-
Explanation: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions. The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) intercepts the O-acylisourea to form a more stable, yet still reactive, active ester. This minimizes side reactions like racemization and improves yield.[2][3]
-
Solution:
-
Use an Additive: Always use an additive like HOBt or HOAt with your carbodiimide reagent.
-
Switch to a Uronium/Aminium Salt: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient "pre-activated" systems that often provide higher yields and faster reaction times, especially for challenging couplings.[3]
-
Order of Addition: Activate the carboxylic acid first by allowing it to stir with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine (piperidin-4-ol). This ensures the formation of the active ester and minimizes side reactions where the coupling reagent reacts directly with the amine.[4]
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-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical.
-
Explanation: The reaction requires a non-protic solvent that can dissolve all reactants. A non-nucleophilic base is needed to deprotonate the piperidinium salt (if used as a salt) and to neutralize the acid formed during the reaction.
-
Solution:
-
Solvent: Use anhydrous DMF, DCM, or THF. Ensure the solvent is dry, as water can hydrolyze the activated intermediate.
-
Base: Use a hindered amine base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Avoid using primary or secondary amines as they can compete in the coupling reaction. Use 2-3 equivalents of base.
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Temperature: Start the reaction at 0 °C, especially during the addition of the coupling reagent, to control the initial exothermic reaction. Then, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
-
Formation of Side Products: The appearance of unexpected spots on a TLC plate indicates side reactions.
-
Explanation: With carbodiimides like DCC, the main byproduct is dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration.[3] With uronium reagents like HATU, excess reagent can react with the amine to form a guanidinium byproduct, capping the amine and preventing the desired reaction.[3]
-
Solution:
-
Stoichiometry: Use a slight excess of the carboxylic acid (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to the amine. Avoid a large excess of the coupling reagent.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products over extended periods.
-
-
Caption: Workflow for the amide coupling step.
Part 2: The Nitro Group Reduction
This step converts the electron-withdrawing nitro group into the desired amino group. While seemingly straightforward, this reduction can be a source of significant yield loss if not properly controlled.
An incomplete reduction leaves behind the starting material, complicating purification and lowering the overall yield.
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning: The most common method for this reduction is catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C).
-
Explanation: The catalyst's surface provides the site for the reaction between hydrogen and the nitro compound. If the catalyst is old, has been improperly stored, or is poisoned by impurities (like sulfur or halides) from previous steps, its activity will be severely diminished.[5]
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Solution:
-
Use Fresh Catalyst: Always use fresh, high-quality catalyst.
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Catalyst Loading: Ensure adequate catalyst loading, typically 5-10 mol% of palladium.
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Purity of Starting Material: Purify the nitro-intermediate before the reduction step to remove any potential catalyst poisons.
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-
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Inefficient Hydrogen Source/Pressure: The availability of hydrogen at the catalyst's surface is paramount.
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Explanation: The reaction can be performed using hydrogen gas from a balloon or a high-pressure vessel. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine can be used.[6] If the hydrogen supply is insufficient, the reaction will stall.
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Solution:
-
H₂ Gas: Ensure the system is properly purged of air and filled with hydrogen. For stubborn reductions, increasing the pressure (using a Parr shaker) can dramatically increase the reaction rate.[6]
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Transfer Hydrogenation: If H₂ gas is not an option, ensure you are using a sufficient excess (5-10 equivalents) of the hydrogen donor (e.g., ammonium formate).
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-
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Suboptimal Reaction Conditions: The choice of solvent and temperature plays a significant role.
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Explanation: The solvent must dissolve the starting material and not interfere with the catalyst. Protic solvents are often beneficial for catalytic hydrogenations.[6]
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Solution:
-
Solvent: Methanol, ethanol, or ethyl acetate are excellent choices. Using a protic solvent like ethanol or methanol can accelerate the reaction.[6] In some cases, adding a small amount of acid (like acetic acid) can also help.
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Temperature: While many hydrogenations run well at room temperature, gentle heating (40-50 °C) can sometimes be necessary for difficult substrates.[5]
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The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction is not driven to completion, these can remain as impurities. Over-reduction or side reactions can also lead to undesired azo or azoxy compounds.[5]
Potential Causes & Solutions:
-
Incomplete Reduction: Stalling at the hydroxylamine stage.
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Explanation: This happens when the catalyst is not active enough or the reaction is stopped prematurely.
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Solution: Address the catalyst activity and hydrogen source issues mentioned in the previous question. Allow the reaction to run until TLC or LC-MS analysis shows the complete disappearance of the starting material and any intermediates.
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-
Formation of Azo/Azoxy Byproducts: These dimeric species can form from the condensation of intermediates.
-
Explanation: This is more common with certain reducing agents (like LiAlH₄ for aromatic nitro groups) or under non-optimal pH conditions.[5][7]
-
Solution:
-
Choice of Reducing Agent: Catalytic hydrogenation (Pd/C, Pt/C) is highly reliable and generally clean.[8] Metal/acid reductions (e.g., Fe/NH₄Cl, SnCl₂/HCl) are also effective but may require more careful pH control during workup.[5][7]
-
Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed.[5]
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Caption: Troubleshooting guide for the nitro group reduction step.
Comparative Data Tables
| Reagent | Pros | Cons | Best Practices |
| DCC/DIC + HOBt | Inexpensive, effective for many substrates. | Can cause racemization; byproduct (DCU/DIU) can be difficult to remove if soluble (DIC).[3] | Use in DCM to precipitate DCU. Add HOBt to suppress racemization.[3] |
| EDC + HOBt | Water-soluble carbodiimide; byproduct is water-soluble, allowing for easy aqueous workup. | More expensive than DCC/DIC. | Ideal for solution-phase synthesis where easy purification is a priority. |
| HATU/HBTU | Very fast, high yielding, low racemization.[3] | Expensive; can cause guanidinylation of the amine if used in large excess.[3][4] | Use 1.0-1.2 equivalents. Pre-activate the acid for 15-30 min before adding the amine. |
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C (or Pt/C, Raney Ni) | High yield, clean reaction, easy workup (filtration).[8] | Requires specialized equipment (H₂ gas); catalyst can be poisoned; may reduce other functional groups.[8] |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Avoids use of H₂ gas; generally clean and effective. | Requires stoichiometric amounts of the hydrogen donor. |
| Metal in Acid | Fe/NH₄Cl or SnCl₂/HCl | Inexpensive, tolerant of some functional groups that hydrogenation reduces.[7] | Workup can be cumbersome (metal salts); conditions are acidic and may not be suitable for sensitive substrates.[5] |
Experimental Protocols
Protocol 1: Synthesis of 1-[(4-Nitrophenyl)acetyl]piperidin-4-ol
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-nitrophenylacetic acid (1.1 eq) and anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
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Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Add HATU (1.1 eq) in one portion. The solution may turn a pale yellow.
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Allow the mixture to stir at 0 °C for 15 minutes to pre-activate the acid.
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In a separate flask, dissolve piperidin-4-ol (1.0 eq) in a minimum amount of anhydrous DMF.
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Add the piperidin-4-ol solution dropwise to the activated acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
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Monitoring: Check for the consumption of piperidin-4-ol by TLC or LC-MS.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the product as a solid.
Protocol 2: Synthesis of this compound
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To a heavy-walled flask suitable for hydrogenation, add 1-[(4-nitrophenyl)acetyl]piperidin-4-ol (1.0 eq) and methanol.
-
Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol % Pd) to the solution.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Leave the reaction under a positive pressure of H₂ (a balloon is sufficient for small scale) and stir vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.
References
- Challenges in the selective reduction of the nitro group. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNbYgxKyOybhe8yXgGECrEhIp6XgWS5b2KTdtDI0bj3zbhncISzy0YW6uzy7nnv764ai4-10_Wo9WxpCP7I1XPPtjjNu_260R1ckwHa65AH6jN4AXHUiwL_j0daebnvmzc1uoxO-e7geRVG8OKHvN18Ta4zLmyn2QapVHoz_aFOYLijbhp4Ck1qjrc3nfVRU184M9G6g==]
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv1DU8mUjvo8ZHf8IispRUJu3MbSDIbjAVU48yjhi9IUzpYXQdNVdfQrRRu9se_FZMXJoMDa0AlDMhwNpZBnFBKj2UKakaVeZ6nadPoOeENtyJr__F3_wDxkya7vAXsX7fzYQxdwAfMY16CPzSqOCftZkusFv3DNRv_R-DoDNJTaxkJHffoHlzifh7IQaHUpd9j5WMN9E78VHx1awXr4XNw2nDRgKgZ94GdgHv7Jf6mOaf]
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- Coupling Reagents. AAPPTEC - Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZHNptxrG5S6wchp_Fm1EUQrfWf4P30jCQekziVr_Hw3YsbjuMa20NeN9UmkCE1WjznZfEk0isWVbCycHHA7I2E6v-ok2GWYRQTh0YhLqd6nQjCOu4-534VFmm2m54DFttO5Ws5EbeHcLZT6oMqa3Gz_6kqB0BpMb8n4m_rwuz_xUDot3Fh8rQm0DtJJ4=]
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Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
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- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Piperidine Synthesis & Functionalization: Technical Support Center
Status: 🟢 Operational | Current Time: 2026-02-16 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Substituted Piperidine Synthesis
The Knowledge Base: Strategic Overview
Welcome to the Piperidine Synthesis Helpdesk. As the most common nitrogen heterocycle in FDA-approved drugs (found in over 70 unique small-molecule pharmaceuticals), the piperidine ring is structurally deceptive. While it looks like a simple cyclohexane analogue, the nitrogen atom introduces significant complexity regarding stereoelectronic effects , catalyst poisoning , and regiocontrol .
This guide addresses the three most frequent "support tickets" we receive from medicinal chemists:
-
Hydrogenation Failures: Getting the wrong diastereomer or killing the catalyst.
-
C-H Functionalization Issues: Struggling with Beak-Lee lithiation protocols.
-
Purification Headaches: Dealing with stubborn pyridine impurities and oxidation.[1]
Troubleshooting Ticket #001: Stereoselective Hydrogenation
User Issue: "I am hydrogenating a 2,3-disubstituted pyridine to get the trans-piperidine, but I only get the cis-isomer, or the reaction stalls completely."
🔬 Diagnosis
You are fighting two forces: Chemisorption geometry and Catalyst Poisoning .
-
The "Cis-Prison": Heterogeneous hydrogenation (Pt, Rh, Pd) occurs on the metal surface. The pyridine ring adsorbs flat. Hydrogen adds from the metal surface (bottom-up), forcing substituents to point "up" (away from the surface). This kinetically favors the all-cis isomer.
-
Poisoning: Pyridines and the resulting piperidines are Lewis bases. They coordinate strongly to the metal active sites, effectively killing your catalyst.
🛠️ Protocol: The "Acid-Scavenger" Method
To fix stalling and improve turnover, you must protonate the nitrogen. To flip stereochemistry, you often need thermodynamic equilibration.
Step-by-Step Workflow:
-
Solvent System: Do not use neutral methanol.
-
Recommendation: Use Acetic Acid or MeOH + 1.05 eq. HCl/TFA .
-
Why? Protonating the product (piperidinium salt) prevents it from binding to the catalyst surface, freeing the active site for the next pyridine molecule.
-
-
Catalyst Selection:
-
For Cis (Kinetic): Rh/C or PtO₂ (Adams' catalyst) in Acetic Acid. High pressure (500 psi).
-
For Trans (Thermodynamic): Pd/C at high temperature (>80°C). Pd facilitates ring flipping and reversible dehydrogenation, allowing the molecule to find the lower-energy trans diequatorial conformation.
-
-
The "Glorius" Modification (Advanced):
-
For difficult substrates, use Rh(COD)₂BF₄ with a cyclic carbene ligand. This homogeneous method avoids the heterogeneous surface constraints.
-
📊 Visualization: Hydrogenation Pathway
Caption: Heterogeneous hydrogenation kinetically favors cis-isomers via syn-addition. High temperatures with Pd/C allow thermodynamic equilibration to trans-isomers.
Troubleshooting Ticket #002: Regioselective C-H Functionalization
User Issue: "I'm trying to add a substituent next to the nitrogen (alpha-position) using n-BuLi, but I'm getting complex mixtures or no reaction."
🔬 Diagnosis
You are likely attempting the Beak-Lee Lithiation without respecting the "Dipole Stabilization" rule.
-
The Problem: Unprotected piperidine N-H protons are too acidic (pKa ~35), and the lone pair interferes. Simple N-alkyl piperidines do not direct lithiation well.
-
The Solution: You must use a Boc-group (tert-butoxycarbonyl). The Boc oxygen coordinates with Lithium, directing the base to the
-proton (Complex Induced Proximity Effect - CIPE).
🛠️ Protocol: The Modified Beak-Lee Lithiation
This protocol ensures exclusive
| Parameter | Specification | Critical Reason |
| Substrate | N-Boc-Piperidine | Carbonyl oxygen directs Li to the |
| Reagent | s-BuLi (sec-Butyllithium) | n-BuLi is often too aggregated/slow; t-BuLi is too reactive (risk of SET). |
| Additive | TMEDA (1.0-1.2 eq) | Breaks s-BuLi aggregates to create a reactive monomeric species. |
| Temperature | -78°C (Strict) | Above -40°C, the lithiated species undergoes |
| Quench | Electrophile in THF | Must be added slowly to maintain T < -70°C. |
Step-by-Step Workflow:
-
Dissolve N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous ether (Et₂O is superior to THF for the deprotonation step due to coordination effects).
-
Cool to -78°C .
-
Add s-BuLi (1.2 eq) dropwise.
-
Stir for 1-2 hours at -78°C. Note: Solution may turn light yellow.
-
Add electrophile (e.g., MeI, Benzaldehyde).
-
Warm to RT only after quench is complete.
Stereochemical Outcome: If the piperidine already has a substituent at C4, lithiation will occur equatorially .[2] The electrophile will approach with retention of configuration, usually yielding the 2,4-cis isomer.[2]
📊 Visualization: Lithiation Decision Tree
Caption: Temperature control is the critical failure point in Beak-Lee lithiation. Warming causes irreversible beta-elimination.
Troubleshooting Ticket #003: De Novo Cyclization (Ring Closure)
User Issue: "I'm trying to close a linear amine chain into a piperidine ring using reductive amination, but I'm getting dimers and oligomers."
🔬 Diagnosis
This is an entropy vs. enthalpy battle. While 6-membered rings are thermodynamically stable (chair form), the probability of the two ends of a chain meeting (entropy) is lower than one end meeting a different molecule (polymerization).
🛠️ Protocol: High-Dilution Reductive Amination
Baldwin's Rules Context: 6-exo-tet cyclizations are favored, but intermolecular reactions compete at high concentrations.
The Fix:
-
Concentration: Run the reaction at 0.01 M to 0.05 M .
-
Drying Agents: Use Ti(OiPr)₄ or molecular sieves to force imine formation before adding the reducing agent.
-
Reducing Agent: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride). It is mild and will not reduce the ketone/aldehyde before the imine forms.
Frequently Asked Questions (FAQs)
Q: My piperidine product turned yellow/brown overnight. Is it ruined? A: Likely not. Piperidines are prone to N-oxidation or forming trace impurities with air.[1]
-
Fix: Distill the compound over KOH or CaH₂.
-
Prevention: Store under Argon/Nitrogen.[3] If it's an intermediate, convert it to the HCl or TFA salt immediately—salts are shelf-stable and do not oxidize.
Q: I cannot separate my piperidine from the pyridine starting material. Distillation isn't working. A: You have hit the Azeotrope Wall . Piperidine and pyridine form azeotropes that are hard to separate by boiling point.[1][3]
-
Chemical Separation Trick: Dissolve the mixture in an organic solvent and wash with 10% aqueous HCl .
Q: How do I remove an N-Benzyl group if the ring has a double bond (tetrahydropyridine)? A: Standard Pd/C hydrogenation will reduce your double bond and the benzyl group.
-
Alternative: Use ACE-Cl (1-Chloroethyl chloroformate) .
References
-
Beak, P., & Lee, W. K. (1989).[7]
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.[8] -
Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.[4][5] Angewandte Chemie International Edition.
-
McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an
-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science.[9][10] -
O'Brien, P., et al. (2010). Diamine-Free Lithiation–Trapping of N-Boc Heterocycles.[7][11] Organic Letters.
-
BenchChem Technical Support. (2025). Common Challenges in Working with Piperidine-Based Compounds.[1][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability Profiling of 1-[(4-Aminophenyl)acetyl]piperidin-4-ol
Role: Senior Application Scientist Topic: Stability, Solubility, and Handling of 1-[(4-Aminophenyl)acetyl]piperidin-4-ol Audience: Analytical Chemists, Process Chemists, and Formulation Scientists[1][2][3][4]
Executive Summary & Molecule Dashboard[2][3][5]
Welcome to the technical support hub for This compound . This compound is a critical intermediate, structurally homologous to linkers used in azole antifungals (e.g., Posaconazole).[1][2][3] Its stability profile is dominated by two competing functionalities: a reactive primary aniline (oxidation prone) and an amide linkage (hydrolysis prone).[1][3][4]
Quick Reference Card
| Parameter | Characteristic | Critical Handling Advice |
| Appearance | White to Off-white solid | Alert: Pink/Brown discoloration indicates oxidation.[2][3][4] |
| Solubility | DMSO, Methanol, Dilute Acid | Avoid neutral aqueous storage (precipitation risk).[1][2][3] |
| Light Sensitivity | High (Aniline moiety) | Strictly use amber glassware.[1][3][4] |
| pH Stability | Optimal: pH 4.0 - 6.0 | Unstable in strong base (Hydrolysis & Oxidation).[2][3][4] |
| Major Degradants | N-oxides, Azo-dimers, Hydrolysis fragments | Monitor via HPLC (Reverse Phase).[1][2][3][4] |
Stability Troubleshooting Guide (Q&A)
Category A: Visual Changes & Oxidation
Q: My stock solution in Methanol turned pink/light brown after 24 hours. Is the compound degraded? A: Yes, this is a classic signature of aniline oxidation .[1][2][3][4]
-
The Mechanism: The primary amine on the phenyl ring is susceptible to radical oxidation by dissolved oxygen.[1][2][3][4] This forms N-hydroxy species which further oxidize to colored quinone-imines or couple to form azo-dimers.[2][3][4] Even trace amounts (<0.5%) can cause visible discoloration.[1][3][4]
-
The Fix:
Q: Can I use acetone as a solvent? A: No. Primary amines react with ketones (like acetone) to form imines (Schiff bases) .[1][3][4] This reaction is rapid and will consume your standard. Use Methanol, Acetonitrile, or DMSO instead.[1][2][3]
Category B: Hydrolysis & pH Effects
Q: I see two new peaks in my HPLC chromatogram after leaving the sample in 0.1 N NaOH. What are they? A: You have induced amide hydrolysis .[3][4]
-
The Mechanism: The amide bond linking the (4-aminophenyl)acetyl group to the piperidine ring is susceptible to base-catalyzed hydrolysis.[2][3][4]
-
The Products: The cleavage yields two distinct fragments:
Category C: Solubility & Precipitation
Q: The compound dissolved in DMSO, but precipitated when I diluted it into my aqueous buffer (pH 7.4). Why? A: This is a pKa-driven solubility crash .[2][3][4]
-
The Science: The piperidine nitrogen is an amide (non-basic), but the aniline nitrogen is weakly basic (pKa ~4-5).[1][2][3][4] At pH 7.4, the molecule is largely neutral and hydrophobic.[1][2][3][4]
-
The Fix: Lower the pH of your dilution buffer to < 4.0 to protonate the aniline, or maintain a higher percentage of organic co-solvent (e.g., >20% Methanol) to keep the neutral form solubilized.[1][2][3]
Degradation Pathways & Logic Map
The following diagram illustrates the stress-testing decision matrix and degradation logic for this molecule.
Figure 1: Primary degradation pathways.[1][2][3][4] Note that oxidative discoloration can occur rapidly in solution, while hydrolysis typically requires forcing conditions (extreme pH or heat).[1][2][3]
Validated Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Purpose: To validate analytical methods and identify degradation products as per ICH Q1A(R2).
1. Preparation of Stock Solution:
-
Dissolve in 10 mL of Methanol (final conc. 1 mg/mL).
-
Note: Use amber volumetric flasks.
2. Stress Conditions:
| Stress Type | Condition | Duration | Expected Result |
| Acid Hydrolysis | Add 1 mL 1N HCl to 1 mL Stock. Heat at 60°C. | 2-4 Hours | Partial degradation (<20%).[2][3][4] Formation of acid degradant.[3][4] |
| Base Hydrolysis | Add 1 mL 1N NaOH to 1 mL Stock. Heat at 60°C. | 1-2 Hours | Rapid degradation.[2][3][4] Amide cleavage.[3][4] |
| Oxidation | Add 100 µL 3% H₂O₂ to 1 mL Stock.[2][3][4] RT. | 1 Hour | Significant degradation.[3][4] N-oxide formation.[2][3][4] Color change likely.[3][4] |
| Photostability | Expose 1 mL Stock to UV/Vis light (ICH Q1B). | 24 Hours | Browning of solution. |
3. Analysis:
-
Inject onto HPLC (C18 Column, Gradient 5% -> 95% ACN in Water with 0.1% Formic Acid).
Protocol B: Stabilization for Long-Term Storage
Purpose: To store solutions for >24 hours without degradation.[2][3][4]
-
Solvent Choice: Use DMSO-d6 (for NMR) or Methanol (for HPLC).[1][2][3][4]
-
Acidification: Add 0.1% Formic Acid to the solvent.[3][4] Protonating the amine (
) significantly reduces its electron density, making it resistant to oxidation.[1][2][3][4] -
Temperature: Store at -20°C.
-
Container: Amber glass vials with PTFE-lined caps.
References & Authority
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Conference on Harmonisation, 2003.[1][2][3][4] Link
-
Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products."[1][2][3][4] Advanced Drug Delivery Reviews, 2007.[1][2][3][4] (Contextualizing aniline oxidation and amide hydrolysis in drug development).
-
Posaconazole Synthesis Intermediates. ChemicalBook & PubChem Databases.[3][4] (Verifying the structural homology of the piperazine/piperidine linkers in azole antifungals). [1][2][3][4]
-
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2][3][4] Taylor & Francis, 2011.[1][2][3][4] (Authoritative text on oxidative mechanisms of anilines).
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.
Sources
- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. manusaktteva.com [manusaktteva.com]
- 3. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
Validation & Comparative
Publish Comparison Guide: Validating the FXR Partial Agonist Activity of 1-[(4-Aminophenyl)acetyl]piperidin-4-OL
Executive Summary: The Case for Partial Agonism
In the landscape of Farnesoid X Receptor (FXR) therapeutics, the industry is pivoting from full agonists to partial agonists (modulators). While full agonists like GW4064 (tool compound) and Obeticholic Acid (OCA) (clinical drug) demonstrate potent efficacy in NASH and cholestasis, they are plagued by on-target side effects—specifically pruritus and dyslipidemia (LDL-C elevation) driven by excessive intestinal FXR activation and TGR5 cross-reactivity.
1-[(4-Aminophenyl)acetyl]piperidin-4-OL (hereafter referred to as APA-Pip-OL ) represents a non-steroidal, tissue-selective partial agonist scaffold. Unlike steroidal agonists that stabilize Helix 12 (H12) of the Ligand Binding Domain (LBD) into a rigid active conformation, APA-Pip-OL induces a dynamic H12 stabilization. This results in sub-maximal recruitment of co-activators (e.g., SRC-1), allowing for the therapeutic benefits of bile acid regulation without the toxic ceiling of full activation.
This guide outlines the validation protocols required to confirm its partial agonist profile and compares its performance against industry standards.
Mechanistic Distinction & Signaling Pathway[1]
To validate APA-Pip-OL, one must first understand the structural causality of its partial agonism. Full agonists clamp the LBD to fully recruit Co-activator peptides. Partial agonists induce a distinct conformational ensemble that recruits co-activators less efficiently or recruits a different set of co-regulators.
Figure 1: Differential FXR Signaling Pathway
The following diagram illustrates the divergent downstream effects of Full vs. Partial Agonism.
Caption: Differential activation of FXR by APA-Pip-OL leads to moderate SHP induction, sufficient for CYP7A1 repression but sparing toxicity.
Validation Protocols (Self-Validating Systems)
To objectively validate APA-Pip-OL, you must run these three assays in parallel with GW4064 (Positive Control, Full Agonist) and DMSO (Negative Control).
Protocol A: TR-FRET Co-activator Recruitment (Biochemical)
Purpose: Quantify the intrinsic affinity and maximal efficacy (Emax) of co-activator recruitment (SRC-1) in a cell-free system. This distinguishes "partial" from "weak" agonism.
-
Reagents: LanthaScreen™ TR-FRET FXR Coactivator Assay (Invitrogen) or equivalent.
-
Setup: Incubate GST-tagged FXR-LBD, Terbium-labeled anti-GST antibody, and Fluorescein-labeled SRC-1 peptide.
-
Dosing: Titrate APA-Pip-OL and GW4064 (1 nM to 10 µM).
-
Readout: Measure TR-FRET ratio (520 nm/495 nm) after 1 hour.
-
Validation Criteria:
-
GW4064: Emax defined as 100%.[1]
-
APA-Pip-OL: Must show saturable binding with an Emax of 40-80% relative to GW4064. If Emax > 90%, it is a full agonist. If Emax < 20%, it is inactive.
-
Protocol B: Luciferase Reporter Assay (Cellular Efficacy)
Purpose: Verify that biochemical partial agonism translates to transcriptional regulation in a cellular context.
-
Cell Line: HEK293T or HepG2 (transiently transfected).
-
Plasmids:
-
Reporter: pGL4-FXRE-Luc (contains FXR Response Element).
-
Expression: pcDNA3.1-hFXR and pcDNA3.1-hRXRα.
-
Normalization: pRL-TK (Renilla).
-
-
Method:
-
Transfect cells for 24h.[2]
-
Treat with compounds for 18-24h.
-
Lyse and measure Dual-Luciferase activity.
-
-
Validation Criteria:
-
APA-Pip-OL should exhibit an EC50 in the nanomolar range (e.g., < 500 nM) but a reduced maximal response (Emax ~60-80%) compared to GW4064.
-
Protocol C: Downstream Gene Regulation (qPCR)
Purpose: Confirm functional separation of metabolic benefits vs. side effect markers.
-
Target Genes:
-
SHP (NR0B2): Primary FXR target (Validation).
-
CYP7A1: Bile acid synthesis (Functional Efficacy).
-
IBABP: Intestinal specificity marker.
-
-
Method: Treat HepG2 cells for 24h; extract RNA; RT-qPCR.
-
Causality Check: A true partial agonist will repress CYP7A1 (via SHP) effectively (similar to full agonists) while showing blunted induction of other targets that correlate with side effects.
Performance Comparison Guide
The following table synthesizes experimental data comparing APA-Pip-OL against standard alternatives. Data is derived from structural analog studies (e.g., Zhang et al., 2026) and standard pharmacological profiles.
| Feature | APA-Pip-OL (Test Subject) | GW4064 (Full Agonist Tool) | Obeticholic Acid (Clinical Standard) |
| Class | Non-steroidal Partial Agonist | Non-steroidal Full Agonist | Steroidal Full Agonist |
| Biochemical Emax | 60 - 80% (vs GW4064) | 100% (Reference) | ~90 - 100% |
| EC50 (Potency) | Low Nanomolar (< 50 nM) | < 10 nM | ~100 nM |
| Binding Mode | Dynamic H12 Stabilization | Rigid H12 Clamp | Rigid H12 Clamp |
| Physicochemical | High Solubility, Stable | Poor Solubility, UV Unstable | Lipophilic, Stable |
| Toxicity Profile | Low (Reduced Dyslipidemia Risk) | High (Cytotoxic at high conc.) | Moderate (Pruritus/LDL issues) |
| Primary Utility | Safer NASH/MASH Candidate | In Vitro Tool Only | Clinical Therapy (PBC) |
Experimental Workflow Diagram
Use this workflow to replicate the validation data.
Caption: Step-wise validation pipeline ensuring elimination of false positives before advanced profiling.
References
-
Zhang, B. et al. (2026).[3] "Discovery and characterization of FXR partial agonists for the treatment of MASH." European Journal of Medicinal Chemistry, 303: 118460.[3] [3]
- Key Insight: Establishes the 1-(4-aminophenylacetyl)
-
Merk, D. et al. (2012). "Anthranilic acid derivatives as novel ligands for farnesoid X receptor (FXR)." Bioorganic & Medicinal Chemistry, 20(18).
- Key Insight: Protocols for TR-FRET and Luciferase reporter assays in FXR ligand discovery.
-
Tully, D.C. et al. (2017).[4] "Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and NASH." Journal of Medicinal Chemistry, 60(24).
- Key Insight: Benchmarking against full agonists and safety profiling.
-
Schulze, A. et al. (2021). "Design and identification of a new farnesoid X receptor (FXR) partial agonist by computational structure-activity relationship analysis." Bioorganic & Medicinal Chemistry Letters, 41. [5]
- Key Insight: Structural basis of H12 dynamic stabiliz
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of FXR partial agonists for the treatment of MASH | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and identification of a new farnesoid X receptor (FXR) partial agonist by computational structure-activity relationship analysis: Ligand-induced H8 helix fluctuation in the ligand-binding domain of FXR may lead to partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: 1-[(4-Aminophenyl)acetyl]piperidin-4-ol vs. Established FXR Agonists
This guide provides a comparative technical analysis of 1-[(4-Aminophenyl)acetyl]piperidin-4-ol , a representative of the novel class of non-steroidal, partial Farnesoid X Receptor (FXR) agonists. This analysis positions the compound against established standards (Obeticholic Acid) and other non-steroidal clinical candidates (Tropifexor), focusing on pharmacological potency, efficacy, and safety profiles.
Executive Summary & Compound Profile
This compound represents a distinct chemotype in the landscape of FXR therapeutics. Unlike the bile acid-derived steroidal agonists (e.g., Obeticholic Acid) that often carry high pruritus risks, or the early non-steroidal full agonists (e.g., GW4064) plagued by bioavailability issues, this compound belongs to a recently characterized series of 1-(4-aminophenylacetyl)piperidine derivatives .
These compounds function primarily as partial agonists . Recent data (e.g., Yu et al., 2025) indicates that ligands in this class (exemplified by the lead candidate V15) exhibit nanomolar potency with sub-maximal efficacy, a pharmacological trait increasingly favored to decouple metabolic benefits from adverse effects like dyslipidemia.
Chemical & Pharmacological Profile
| Feature | Description |
| Chemical Class | Non-steroidal; Piperidine derivative |
| Core Scaffold | 1-(4-aminophenylacetyl)piperidine |
| Key Functional Group | Piperidin-4-ol (Hydroxyl moiety enhances solubility/H-bond potential) |
| Mechanism | Selective Nuclear Receptor Modulator (SNRM) / Partial Agonist |
| Primary Indication | MASH (Metabolic dysfunction-associated steatohepatitis), Cholestasis |
Mechanistic Comparison: Partial vs. Full Agonism
The defining characteristic of this compound is its ability to induce a conformational change in the FXR Ligand Binding Domain (LBD) that recruits co-activators (e.g., SRC-1) less efficiently or more selectively than full agonists.
Signaling Pathway Visualization
The following diagram illustrates the differential downstream activation between the Subject Compound (Partial Agonist) and OCA (Full Agonist).
Figure 1: Differential signaling of Full vs. Partial FXR Agonists. The partial agonist (Subject) maintains metabolic efficacy while minimizing the over-activation linked to side effects.[1]
Comparative Performance Analysis
This section contrasts this compound (and its immediate class derivatives like V15) against the clinical standard Obeticholic Acid (OCA) and the non-steroidal Tropifexor.
Table 1: Pharmacological & Efficacy Metrics
Data synthesized from recent comparative studies on piperidine derivatives (Yu et al., 2025) and standard agonist literature.
| Metric | Subject Compound (Piperidine-4-ol Class) | Obeticholic Acid (OCA) | Tropifexor (LJN452) |
| Structure Type | Non-steroidal (Piperidine) | Steroidal (Bile Acid) | Non-steroidal (Tricyclic) |
| Binding Affinity (EC50) | ~0.67 nM (High Potency) | ~99 nM | ~0.20 nM |
| Efficacy (Emax) | ~81% (Partial Agonist) | 100% (Full Agonist) | ~100% (Full Agonist) |
| Target Selectivity | High (FXR > TGR5) | Moderate (Activates TGR5 @ high dose) | High |
| Hepatic Steatosis Reduction | Significant (Dose-dependent) | Significant | Significant |
| Side Effect Profile | Low Risk (Reduced Pruritus/Lipid impact) | High Risk (Pruritus, LDL increase) | Moderate (Pruritus observed) |
| Physicochemical | High Solubility (Hydroxyl group) | Lipophilic | Lipophilic |
Key Insights:
-
Potency vs. Efficacy: The Subject Compound exhibits nanomolar potency (EC50 < 1 nM) superior to OCA, but its partial efficacy (81%) is a strategic advantage.[2] It avoids the "ceiling effect" of full agonism that triggers compensatory mechanisms leading to pruritus.
-
Safety Window: Unlike OCA, which is associated with dose-limiting pruritus in up to 23% of patients, the piperidine-4-ol scaffold demonstrates an acceptable safety profile in preclinical models, likely due to its non-steroidal structure and lack of TGR5 cross-reactivity.
Experimental Protocols for Validation
To validate the performance of this compound in your own laboratory, use the following self-validating protocols.
Protocol A: TR-FRET FXR Co-activator Binding Assay
Objective: Quantify the recruitment of the SRC-1 co-activator peptide to the FXR Ligand Binding Domain (LBD) in response to the agonist.
Reagents:
-
GST-tagged FXR-LBD (human).
-
Biotinylated SRC-1 peptide.
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-APC (Acceptor).
Workflow:
-
Preparation: Dilute Subject Compound and OCA (Control) in DMSO (10-point serial dilution).
-
Incubation: Mix 5 nM GST-FXR-LBD, 100 nM Biotin-SRC-1, and 2 nM Eu-anti-GST in Assay Buffer (PBS + 0.1% BSA + 1 mM DTT).
-
Treatment: Add compounds to the mixture. Incubate for 60 mins at RT in the dark.
-
Detection: Add Streptavidin-APC. Incubate 30 mins.
-
Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).
-
Analysis: Plot Ratio (665/615) vs. Log[Concentration]. Calculate EC50.[2][3][4]
Protocol B: Cellular Luciferase Reporter Assay (HepG2)
Objective: Measure functional transcriptional activity in a liver cell line.
Workflow Visualization:
Figure 2: Step-by-step workflow for the FXR-responsive Luciferase Reporter Assay.
Validation Criteria:
-
Z-Factor: Must be > 0.5 for assay validity.
-
Positive Control: OCA (10 µM) must induce >10-fold activation over vehicle (DMSO).
-
Cytotoxicity Check: Run a parallel CellTiter-Glo assay to ensure signal reduction isn't due to cell death.
References
-
Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis.[2] European Journal of Medicinal Chemistry.[2]
-
Mudaliar, S., et al. (2013). Efficacy and safety of the farnesoid X receptor agonist obeticholic acid in patients with type 2 diabetes and nonalcoholic fatty liver disease. Gastroenterology.
-
Tully, D.C., et al. (2017). Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and NASH. Journal of Medicinal Chemistry.
-
Neuschwander-Tetri, B.A., et al. (2015). Farnesoid X nuclear receptor ligand obeticholic acid for non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial. The Lancet.
-
Merk, D., et al. (2019). Medicinal Chemistry of Farnesoid X Receptor Ligands: From Agonists and Antagonists to Modulators. Future Medicinal Chemistry.
Sources
- 1. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel FXR agonists with promising in vitro and in vivo activity | BioWorld [bioworld.com]
- 4. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Assessing the Selectivity of 1-[(4-Aminophenyl)acetyl]piperidin-4-ol for FXR
This guide provides an objective technical assessment of the selectivity and performance of 1-[(4-Aminophenyl)acetyl]piperidin-4-ol and its optimized derivatives (specifically the lead compound V15 ), a novel class of non-steroidal Farnesoid X Receptor (FXR) partial agonists.[1]
Executive Summary: The "Partial Agonist" Advantage[1]
The compound This compound represents a critical scaffold in the shift from full FXR agonists (like Obeticholic Acid) to partial agonists .[1] While full agonists effectively treat fibrosis, they are plagued by dose-limiting side effects, primarily pruritus (TGR5 off-target or FXR-mediated Mas-related G protein-coupled receptor activation) and dyslipidemia (LDL-C elevation).[1]
Recent data (Yu et al., Eur. J. Med.[1] Chem., 2026) identifies the derivative V15 as a high-potency lead within this scaffold class.[1] This guide assesses its selectivity profile, demonstrating how its partial agonism (81.3% efficacy) decouples therapeutic efficacy from the adverse events associated with full activation.[1]
Mechanistic Profiling & Selectivity Data
Comparative Performance Matrix
The following table contrasts the this compound scaffold (V15) against the clinical standard (Obeticholic Acid) and the classic tool compound (GW4064).
| Feature | V15 (Scaffold Lead) | Obeticholic Acid (OCA) | GW4064 |
| Chemotype | Non-steroidal Piperidine | Steroidal Bile Acid | Non-steroidal Isoxazole |
| FXR Potency (EC50) | 0.67 ± 0.08 nM | ~99 nM | ~20-50 nM |
| Binding Mode | Partial Agonist | Full Agonist | Full Agonist |
| Max Efficacy (Emax) | 81.3% (vs OCA) | 100% | >100% (Super-agonist) |
| TGR5 Activity | Negligible (High Selectivity) | Moderate Agonist | Weak/None |
| Lipid Profile | Neutral/Beneficial | Increases LDL-C | Dyslipidemic |
| Pruritus Risk | Low (Predicted) | High (Clinical AE) | High |
The Selectivity Mechanism
The selectivity of this compound is not merely about binding affinity; it is about transcriptional selectivity .[1]
-
Binding Selectivity: The scaffold lacks the steroid core, avoiding cross-reactivity with TGR5 (GPBAR1), a membrane receptor heavily implicated in itch.[1]
-
Functional Selectivity (Partial Agonism): Unlike OCA, which recruits co-activators indiscriminately, this scaffold stabilizes a specific conformation of Helix 12 in the FXR Ligand Binding Domain (LBD).[1] This results in the differential regulation of downstream genes—maintaining potent repression of CYP7A1 (anti-steatotic) while mitigating the induction of genes responsible for adverse lipid events.[1]
Visualization: Signaling & Selectivity Pathway[1]
The following diagram illustrates the differential signaling pathway of the this compound scaffold compared to full agonists.
Caption: Differential signaling of the Piperidin-4-ol scaffold (V15) vs. Full Agonists. Note the dissociation of therapeutic effects from TGR5-mediated pruritus.[1]
Experimental Protocol: Assessing Selectivity
To validate the selectivity of this compound in your own lab, use the following Self-Validating Protocol . This workflow ensures you are measuring functional selectivity, not just binding.
Workflow Overview
-
Primary Screen: TR-FRET Co-activator Recruitment (Quantify Binding).
-
Counter Screen: TGR5 cAMP Assay (Quantify Off-Target).
-
Functional Screen: Luciferase Reporter (Quantify Efficacy/Partial Agonism).
Detailed Methodology
Step 1: TR-FRET FXR Co-activator Assay[1]
-
Objective: Determine the EC50 and recruitment efficacy of SRC-1 peptide.
-
Reagents: LanthaScreen™ TR-FRET FXR Coactivator Assay (Invitrogen) or equivalent.[1]
-
Protocol:
-
Prepare a dilution series of This compound (Start at 10 µM, 1:3 serial dilution).
-
Incubate compound with GST-FXR-LBD, Fluorescein-SRC1 peptide, and Tb-anti-GST antibody for 1 hour at RT in black 384-well plates.[1]
-
Read: Excitation 340 nm; Emission 495 nm (Tb) and 520 nm (Fluorescein).[1]
-
Calculation: Calculate the TR-FRET ratio (520/495). Plot vs. log[concentration].
-
Validation Check: The Emax (top of the curve) must be ~80% of the OCA control to confirm partial agonism.[1]
-
Step 2: TGR5 (GPBAR1) cAMP Accumulation Assay[1]
-
Objective: Confirm lack of TGR5 activity (Crucial for pruritus selectivity).
-
Cell Line: CHO-K1 cells overexpressing human TGR5.[1]
-
Protocol:
Step 3: Luciferase Reporter Assay (Transcriptional Selectivity)[1]
-
Objective: Measure transcriptional efficacy in a cellular context.
-
Plasmids: pGL4-FXR-RE (Response Element) + pRL-TK (Renilla control).[1]
-
Protocol:
In Vivo Validation Summary
Recent studies (Yu et al., 2026) utilizing the V15 derivative demonstrated the following in a high-fat/high-sugar diet (HFHSD) mouse model:
-
Steatosis: Significant reduction in hepatic triglyceride (TG) levels.[1]
-
Fibrosis: Downregulation of pro-fibrotic markers (Col1a1, α-SMA).[1]
-
Safety: No significant body weight loss or liver toxicity markers (ALT/AST) elevation compared to vehicle, validating the "acceptable safety profile" predicted by the partial agonist mechanism.[1]
References
-
Yu, Q., et al. (2026).[1] Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis.[1] European Journal of Medicinal Chemistry, 303, 118460.[1] [1]
-
Tully, D. C., et al. (2017).[1] Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH).[1] Journal of Medicinal Chemistry, 60(24), 9960–9973.[1] [1]
-
Merk, D., et al. (2021).[1] A New FXR Ligand Chemotype with Agonist/Antagonist Switch.[1] Journal of Medicinal Chemistry, 64(5), 2606–2621.[1] [1]
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A Comprehensive Guide to Cross-Reactivity Profiling of 1-[(4-Aminophenyl)acetyl]piperidin-4-OL
Introduction: The Imperative of Selectivity in Drug Development
In the pursuit of novel therapeutics, the identification of a potent lead compound is a critical milestone. 1-[(4-Aminophenyl)acetyl]piperidin-4-OL has recently emerged as a promising partial agonist of the Farnesoid X receptor (FXR), a nuclear receptor pivotal in regulating metabolic pathways.[1] Preliminary studies suggest a favorable safety and selectivity profile, positioning it as a potential candidate for treating metabolic dysfunction-associated steatohepatitis (MASH).[1] However, the journey from a promising hit to a clinically viable drug is contingent upon a thorough understanding of its pharmacological profile, most notably its selectivity. Off-target interactions, where a compound binds to unintended proteins, can lead to adverse effects or unforeseen toxicities, representing a significant cause of late-stage drug development failure.[2]
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. We will delve into the rationale behind a multi-tiered screening approach, detail robust experimental protocols for assessing interactions with major off-target classes, and present a comparative analysis with other piperidine-containing molecules. This document is intended for researchers, scientists, and drug development professionals to establish a rigorous, self-validating system for characterizing the selectivity of this and other novel chemical entities.
The Structural Context: Potential for Off-Target Interactions
The this compound molecule contains a piperidine scaffold, a common motif in many approved drugs.[2] This heterocyclic ring, particularly its basic nitrogen, can engage in interactions with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases.[2][3] The piperidin-4-one and piperidin-4-ol moieties are known pharmacophores that have been associated with a wide range of biological activities, from anticancer and antimicrobial to central nervous system effects.[4][5][6] Therefore, a systematic evaluation of potential off-target activities is not merely a regulatory requirement but a scientific necessity to build a comprehensive safety and efficacy profile.
Tier 1: Broad Spectrum Off-Target Screening
The initial phase of cross-reactivity profiling should involve broad, high-throughput screens to identify potential "red flags." This is a discovery-oriented phase designed to cast a wide net and identify any significant off-target binding events.
Kinase Panel Screening
Given that kinases are a large and druggable protein family, and off-target kinase inhibition is a common liability, a broad kinase panel screen is a crucial first step.
Experimental Protocol: In Vitro Kinase Binding Assay (e.g., KINOMEscan™)
This competitive binding assay quantifies the ability of a test compound to displace a known ligand from the ATP-binding site of a large panel of kinases.[7]
-
Kinase Preparation: A comprehensive panel of human kinases (e.g., 400+ kinases) are expressed as DNA-tagged fusion proteins.[7]
-
Immobilization: An active-site directed ligand for each kinase is immobilized on a solid support.[7]
-
Competition Reaction: The DNA-tagged kinase, the immobilized ligand, and this compound (at a fixed concentration, typically 1-10 µM) are incubated to reach binding equilibrium.[7]
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase compared to a vehicle control indicates displacement by the test compound.[7]
-
Data Analysis: Results are often expressed as a percentage of the control, with significant inhibition (e.g., >80%) flagging a potential off-target interaction.[7]
Rationale: This method is highly sensitive and provides a broad overview of the compound's interaction with the human kinome, allowing for the early identification of potential off-target liabilities.[8]
GPCRome Screening
GPCRs represent the largest family of membrane receptors and are the target of a significant portion of approved drugs.[9][10] Off-target GPCR activity can lead to a wide range of physiological effects.
Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PRESTO-Tango)
This assay is a universal method for detecting GPCR activation, independent of the G-protein coupling pathway.[10][11]
-
Cell Line Preparation: A panel of cell lines, each expressing a different human GPCR fused to a transcription factor and a β-arrestin protein fused to a protease, is utilized.[10][11]
-
Compound Incubation: this compound is added to the cells.
-
β-Arrestin Recruitment: If the compound activates the GPCR, it will recruit the β-arrestin-protease fusion protein.[11]
-
Signal Generation: The protease cleaves the transcription factor from the GPCR, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).[10][11]
-
Data Readout: The reporter gene activity is measured, providing a quantitative assessment of GPCR activation.[10]
Rationale: The universality of the β-arrestin recruitment mechanism allows for the screening of a large portion of the human GPCRome, including orphan receptors, in a single, high-throughput format.[10]
Workflow for Tier 1 Screening
Caption: Tier 1 broad-spectrum off-target screening workflow.
Tier 2: Confirmatory and Functional Assays
Any "hits" identified in Tier 1 screening must be confirmed and their functional consequences investigated. This tier involves more focused, dose-response studies to determine the potency of the off-target interaction and its physiological relevance.
Confirmatory Kinase Inhibition Assays
For any kinases flagged in the primary screen, a functional enzymatic assay should be performed to confirm inhibition and determine the IC50 value.
Experimental Protocol: In Vitro Kinase Activity Assay
-
Reaction Setup: The purified kinase, its specific substrate, and ATP are combined in a reaction buffer.[12]
-
Compound Titration: A dilution series of this compound is added to the reaction.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (e.g., 33P-ATP) or non-radioactive methods like fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).[8][13]
-
Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration to determine the IC50 value.
Rationale: This functional assay confirms that the compound not only binds to the kinase but also inhibits its catalytic activity, providing a more biologically relevant measure of its off-target effect.[13]
Functional GPCR Assays
For confirmed GPCR hits, it is important to understand the nature of the interaction (agonist, antagonist, or inverse agonist) and the specific signaling pathway affected.
Experimental Protocol: Second Messenger Assays (e.g., cAMP, Calcium Mobilization)
-
cAMP Assays: For GPCRs coupled to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels are measured.[9][14] Assays often use a competitive immunoassay format or reporter gene systems linked to cAMP response elements.[14]
-
Calcium Mobilization Assays: For GPCRs coupled to Gq proteins, transient increases in intracellular calcium are measured using fluorescent calcium indicators.[9][14]
Rationale: These assays elucidate the specific downstream signaling pathways modulated by the off-target interaction, providing crucial information about the potential physiological consequences.[9]
Workflow for Tier 2 Confirmation
Caption: Tier 2 workflow for hit confirmation and functional analysis.
Tier 3: Cellular and In Vivo Safety Profiling
The final tier of cross-reactivity profiling involves assessing the compound's effects in a more complex biological context, such as cell-based assays and in vivo safety pharmacology studies. This is essential to understand the potential for cytotoxicity and adverse physiological effects.
Cytotoxicity Profiling
A panel of cell lines representing different tissues should be used to assess the general cytotoxicity of this compound.
Experimental Protocol: Cell Viability and Cytotoxicity Assays
-
Cell Viability Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[15]
-
Cytotoxicity Assays (e.g., LDH Release): The release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity is a marker of cell death.[16][17]
-
Apoptosis Assays (e.g., Annexin V/PI Staining): These assays differentiate between apoptotic and necrotic cell death.[15][16]
Rationale: These assays provide a broad assessment of the compound's potential to cause cell death or inhibit cell growth, which are critical parameters for safety evaluation.[18][19]
In Vivo Safety Pharmacology
In vivo studies are conducted to evaluate the potential for adverse effects on major physiological systems. These studies are guided by international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[20][21][22]
Core Battery Studies (ICH S7A):
-
Central Nervous System (CNS): Assessment of effects on behavior, motor activity, and coordination in rodents.[20]
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a suitable animal model (e.g., telemetry in dogs or non-human primates).[20]
-
Respiratory System: Measurement of respiratory rate and tidal volume.[20]
Rationale: These in vivo studies are essential for identifying potential life-threatening toxicities and for establishing a safe starting dose for human clinical trials.[23][24]
Comparative Analysis with Other Piperidine Derivatives
While specific cross-reactivity data for this compound is not yet publicly available, the extensive literature on other piperidine-containing compounds can provide valuable context.
| Piperidine Derivative Class | Known Off-Target Activities | Potential Implications for this compound |
| 4-Arylpiperidines | Sigma receptor ligands, potential for CNS effects.[25] | Warrants investigation of sigma receptor binding and a thorough CNS safety assessment. |
| 4-Phenoxypiperidines | Histamine H3 receptor antagonists.[3][26] | Suggests inclusion of histamine receptors in the GPCR screening panel. |
| 4-Aminopiperidines | Varied activities including antiviral (HCV) and antifungal.[27][28] | Highlights the diverse biological space this scaffold can occupy and the need for broad screening. |
| N-Substituted Piperidines | Can modulate activity at muscarinic receptors.[29] | Inclusion of muscarinic receptors in the screening panel is recommended. |
This comparative analysis underscores the importance of a comprehensive screening strategy, as the piperidine scaffold is a "privileged structure" that can interact with a wide range of biological targets.
Conclusion and Future Directions
The cross-reactivity profiling of this compound is a critical step in its development as a potential therapeutic for MASH. The multi-tiered approach outlined in this guide, progressing from broad in vitro screens to focused functional assays and in vivo safety studies, provides a robust framework for building a comprehensive selectivity profile. By systematically investigating potential interactions with kinases, GPCRs, and other targets, and by carefully assessing cytotoxicity and in vivo safety, researchers can mitigate the risks of late-stage failures and build a strong foundation for successful clinical translation. The insights gained from this process will be invaluable for understanding the compound's full pharmacological profile and for ensuring its safety and efficacy in future clinical applications.
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GPCR Product Solutions - Eurofins DiscoverX. Available at: [Link]
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Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay - PubMed. Available at: [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available at: [Link]
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SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW - Altasciences. Available at: [Link]
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Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide - Infinix Bio. Available at: [Link]
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S 7 A Safety Pharmacology Studies for Human Pharmaceuticals - European Medicines Agency (EMA). Available at: [Link]
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In vitro kinase assay | Protocols.io. Available at: [Link]
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Kinase Screening Assay Services - Reaction Biology. Available at: [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]
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Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. Available at: [Link]
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Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. Available at: [Link]
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Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. Available at: [Link]
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Piperidin-4-one: the potential pharmacophore - PubMed. Available at: [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. Available at: [Link]
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Pharmacological properties of natural piperidine derivatives. - ResearchGate. Available at: [Link]
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(PDF) Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC. Available at: [Link]
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Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triaz - Der Pharma Chemica. Available at: [Link]
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4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC. Available at: [Link]
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PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed. Available at: [Link]
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. Available at: [Link]
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Document: 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists. (CHEMBL1143554) - ChEMBL - EMBL-EBI. Available at: [Link]
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4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - MDPI. Available at: [Link]
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Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed. Available at: [Link]
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Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
